2-Chloro-4-(phenoxymethyl)pyrimidine
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Overview
Description
2-Chloro-4-(phenoxymethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(phenoxymethyl)pyrimidine typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. One common method is the reaction of 2-chloro-4-methylpyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(phenoxymethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can be used to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with phenol yields this compound, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2-Chloro-4-(phenoxymethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antiviral agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(phenoxymethyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The chlorine atom and the phenoxymethyl group play crucial roles in binding to the target molecules, thereby modulating their activity. The molecular targets and pathways involved vary widely depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine: A precursor in the synthesis of 2-Chloro-4-(phenoxymethyl)pyrimidine.
2-Chloro-4-(trifluoromethyl)pyrimidine: Another derivative with different substituents that exhibit unique properties.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar pyrimidine core but fused with a benzimidazole ring, showing different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxymethyl group enhances its ability to interact with various biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-4-(phenoxymethyl)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c12-11-13-7-6-9(14-11)8-15-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
ZPICOJUCIRBNCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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